![molecular formula C26H19F3O3Sn B14175774 Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-22-2](/img/structure/B14175774.png)
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is a chemical compound known for its unique structure and properties It is composed of a stannane core bonded to a triphenyl group and a 2,4,5-trifluoro-3-methoxybenzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere to avoid oxidation. The reaction can be represented as follows:
Ph3SnOH+C8H4ClF3O2→Ph3SnOCOC8H4F3OCH3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate safety and purity measures.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tin center.
Hydrolysis: In the presence of water, the ester linkage can be hydrolyzed to yield triphenyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as triphenyltin oxide.
Reduction Products: Such as triphenyltin hydride.
Hydrolysis Products: Triphenyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane involves its interaction with molecular targets through its stannane and benzoyl moieties. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The trifluoromethoxy group enhances the compound’s lipophilicity, potentially affecting its biological activity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin Hydroxide: A precursor in the synthesis of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane.
Triphenyltin Chloride: Another organotin compound with similar reactivity.
2,4,5-Trifluoro-3-methoxybenzoic Acid: A related compound with similar functional groups.
Uniqueness
This compound is unique due to the combination of its stannane core and the trifluoromethoxybenzoyl group
Eigenschaften
CAS-Nummer |
919299-22-2 |
|---|---|
Molekularformel |
C26H19F3O3Sn |
Molekulargewicht |
555.1 g/mol |
IUPAC-Name |
triphenylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3C6H5.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h2H,1H3,(H,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZTBWEOHSJJRBSC-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


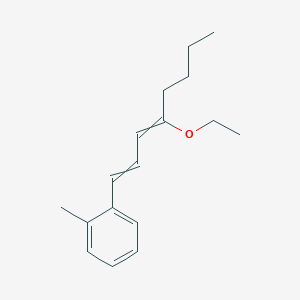

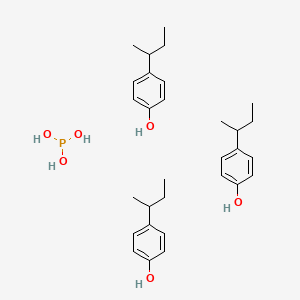

![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
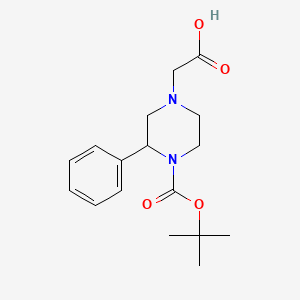

![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
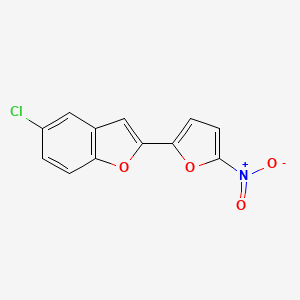
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
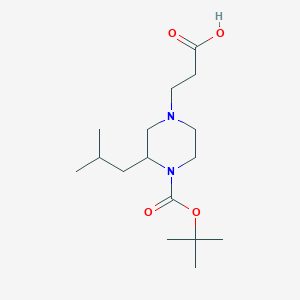
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
